molecular formula C10H15N3O B2678406 4-(4,6-Dimethylpyrimidin-2-yl)morpholine CAS No. 7749-51-1

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Cat. No. B2678406
CAS RN: 7749-51-1
M. Wt: 193.25
InChI Key: KVFPMWGCNMMRGR-UHFFFAOYSA-N
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Description

“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H15N3O . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of morpholine derivatives, including “4-(4,6-Dimethylpyrimidin-2-yl)morpholine”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-(4,6-Dimethylpyrimidin-2-yl)morpholine” consists of a morpholine ring attached to a 4,6-dimethylpyrimidin-2-yl group . The molecular weight of this compound is 193.25 Da .

Scientific Research Applications

Synthesis of Novel Acetates

“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These compounds were synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials .

Herbicidal Activity

These synthesized acetates have shown high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This makes “4-(4,6-Dimethylpyrimidin-2-yl)morpholine” a valuable compound in the development of effective herbicides.

Antimicrobial Properties

The compound has been used in the synthesis of heteroleptic divalent metal complexes, which have shown moderate to good antimicrobial and antifungal activities against various organisms . This includes S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus, and R. Stolonifer .

Antioxidant Potentials

The same heteroleptic divalent metal complexes also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . This suggests potential applications in the development of antioxidant drugs or supplements.

Molecular Docking Studies

Molecular docking studies of the heteroleptic divalent metal complexes showed good interaction with drug targets . This indicates potential applications in drug discovery and development.

Density Functional Theory (DFT) Studies

The structural and electronic properties of the heteroleptic divalent metal complexes were further confirmed by density functional theory calculations . This suggests potential applications in computational chemistry and materials science.

properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFPMWGCNMMRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Synthesis routes and methods

Procedure details

To a suspension of morpholinoformamidine hydrobromide (2.0 g, 9.52 mmol) in ethanol (6 ml) potassium tert-butoxide (1.068 g, 9.52 mmol) then acetylacetone (2 ml, 20 mmol) were added. The reaction mixture was flashed with argon, sealed in the Emrys process vial and heated under microwave irradiation at 140° C. for 5 min. After cooling it was quenched with ethyl acetate (50 ml), filtered via plug of SiO2 (5 g) and eluted with ethyl acetate. Volatiles were removed in vacuo at 70° C. to furnish 1.65 g of pale brown oil that solidified overnight. Yield 90%. LC-MS (m/z) 193.9 (MH+); tR=0.71. 1H NMR (500 MHz, DMSO-d6): 2.23 (s, 6H), 3.62 (m, 4H), 3.67 (m, 4H), 6.44 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
90%

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